1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one (also known as HDMNI) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. HDMNI has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
HDMNI exerts its biological activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, HDMNI can induce DNA damage and cell death in cancer cells. Additionally, HDMNI has been shown to bind to metal ions, which can lead to changes in the fluorescence properties of the compound.
Biochemical And Physiological Effects
HDMNI has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. HDMNI has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, HDMNI has been shown to exhibit fluorescent properties in the presence of metal ions, making it a potential tool for the detection of metal ions in biological and environmental samples.
Advantages And Limitations For Lab Experiments
One advantage of HDMNI is its potential as a fluorescent probe for the detection of metal ions. This property could be useful in a variety of applications, including environmental monitoring and biomedical imaging. However, one limitation of HDMNI is its cytotoxicity, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research on HDMNI. One area of interest is the development of HDMNI-based materials with unique properties, such as fluorescence or catalytic activity. Another area of interest is the investigation of HDMNI as a potential therapeutic agent for the treatment of cancer. Additionally, further research is needed to better understand the mechanism of action of HDMNI and its potential applications in various fields.
Synthesis Methods
The synthesis of HDMNI involves a series of chemical reactions that start with the reaction of 2,3-dimethyl-1,3-butadiene with nitric acid to form 2,3-dimethyl-2-nitrobutene. This compound is then reacted with 2-methylpyridine-4-carboxylic acid to form HDMNI.
Scientific Research Applications
HDMNI has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HDMNI has been studied as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II. In biochemistry, HDMNI has been studied as a potential fluorescent probe for the detection of metal ions. In materials science, HDMNI has been studied as a potential building block for the synthesis of new materials with unique properties.
properties
CAS RN |
131406-69-4 |
---|---|
Product Name |
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one |
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-(2-hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one |
InChI |
InChI=1S/C16H16N2O4/c1-16(2)12-7-6-10(18(21)22)9-11(12)14(15(16)20)17-8-4-3-5-13(17)19/h3-9,14-15,20H,1-2H3 |
InChI Key |
XSUATPWEEHNFMA-UHFFFAOYSA-N |
SMILES |
CC1(C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=O)O)C |
synonyms |
1,1-dimethyl-5-nitro-3-(2-pyridon-1-yl)indan-2-ol 1,1-DNPI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.